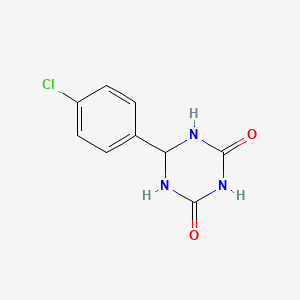

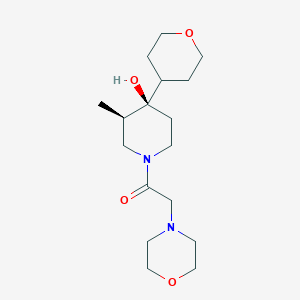

![molecular formula C21H27N5O B5562892 8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including the compound , often involves complex synthetic routes that allow for the introduction of various functional groups, providing a backbone for further chemical modifications. A practical approach involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of these compounds in organic synthesis (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, characterized by their spirocyclic nature, consists of a bicyclic system with two nitrogen atoms incorporated within the framework. These structures are elucidated using advanced spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformation and stereochemistry. The study by Islam et al. on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted double Michael addition provides insights into the structural aspects of these compounds, including their conformational preferences (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in various chemical reactions that underscore their reactivity and functional versatility. These include cycloadditions, nucleophilic substitutions, and rearrangements, enabling the synthesis of a broad range of compounds with potential pharmaceutical applications. The work by Sharma et al. on the [4+2] cycloaddition reactions of diaza compounds with ketenes showcases the chemical reactivity of these frameworks, leading to novel pyrimidinone derivatives (Sharma & Mahajan, 1997).

科学的研究の応用

CCR8 Antagonists and Chemokine-mediated Diseases

The compound has been studied for its potential as a CCR8 antagonist, which can be useful in treating chemokine-mediated diseases. Research highlights its application in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores its therapeutic potential in immunological and inflammatory diseases (Norman, 2007).

Drug Discovery and Natural Product Inspired Scaffolds

In drug discovery, the compound's structure has inspired the design of novel spiro scaffolds, akin to bioactive natural products like histrionicotoxins. Its versatility as a building block for lead generation libraries in pharmaceutical research underscores its significance. The spiro scaffolds designed for ease of conversion into diverse therapeutic agents indicate its broad applicability in medicinal chemistry (Jenkins et al., 2009).

Spirocyclization Techniques

Research into spirocyclization techniques for synthesizing 3,9-diazaspiro[5.5]undecane derivatives showcases the compound's relevance in chemical synthesis. These techniques enable the efficient creation of complex structures, highlighting the compound's utility in advancing synthetic methodologies (Parameswarappa & Pigge, 2011).

Biological Activities and Therapeutic Potential

The compound is part of a class of 1,9-diazaspiro[5.5]undecanes, noted for their potential in treating a variety of conditions, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. This highlights its wide-ranging therapeutic potential across different medical fields (Blanco‐Ania et al., 2017).

Synthesis and Antibacterial Agents

Furthermore, the compound's structural features have inspired the synthesis of fluoroquinolone antibacterials, demonstrating potent activity against Gram-positive and Gram-negative bacteria. This application is crucial in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Culbertson et al., 1990).

特性

IUPAC Name |

8-(6-aminopyrimidin-4-yl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c22-18-13-19(24-16-23-18)25-11-4-9-21(14-25)10-7-20(27)26(15-21)12-8-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQFUJYYJOAHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)C4=NC=NC(=C4)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(6-Amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

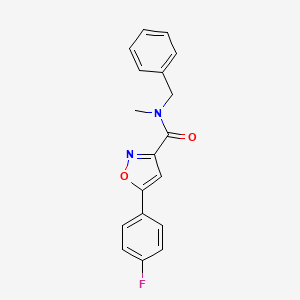

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

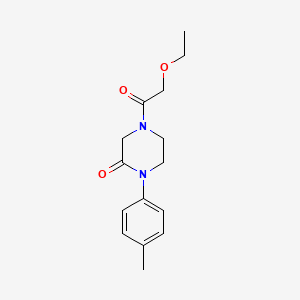

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)

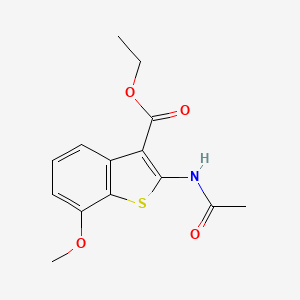

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)